Phosphine oxide, (chloromethyl)dimethyl-
Overview
Description
Phosphine oxide, (chloromethyl)dimethyl-, is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to a chloromethyl and two methyl groups
Mechanism of Action
Target of Action
Chloro(dimethylphosphoryl)methane, also known as Phosphine oxide, (chloromethyl)dimethyl-, is an organophosphorus compound Organophosphorus compounds are generally known to interact with a wide range of biological targets, including enzymes and receptors, due to their electrophilic nature .
Mode of Action
The compound is an electrophilic reagent, meaning it has a strong affinity for nucleophilic agents . This property allows it to interact readily with various biological targets, leading to changes in their function or structure .
Biochemical Pathways
Organophosphorus compounds are known to be involved in a variety of reactions in organic synthesis, including oxidation and phosphorylation reactions .
Pharmacokinetics
It’s worth noting that the compound is soluble in organic solvents such as ethanol, ethers, and chlorinated hydrocarbons, but insoluble in water . This could potentially affect its bioavailability and distribution in the body.
Result of Action
Given its electrophilic nature, it can be inferred that the compound may cause changes in the function or structure of its biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chloro(dimethylphosphoryl)methane. For instance, its reactivity may be affected by the presence of nucleophilic agents in its environment . Additionally, storage conditions such as temperature and exposure to light could potentially affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, (chloromethyl)dimethyl-, can be synthesized through several methods. One common approach involves the reaction of chloromethylphosphine with dimethylphosphine oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Another method involves the use of Grignard reagents, where the corresponding chlorophosphine is reacted with an organomagnesium compound. This method is advantageous due to its high yield and selectivity .
Industrial Production Methods
In industrial settings, the production of phosphine oxide, (chloromethyl)dimethyl-, often involves large-scale reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, (chloromethyl)dimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides with higher oxidation states, while substitution reactions can produce a variety of functionalized phosphine oxides .
Scientific Research Applications
Phosphine oxide, (chloromethyl)dimethyl-, has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Phosphine oxide, (chloromethyl)dimethyl-, can be compared with other similar compounds such as:
Triphenylphosphine oxide: Known for its use as a ligand in catalysis.
Dimethylphenylphosphine oxide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Chloromethylphosphine oxide: Lacks the dimethyl groups, resulting in different chemical properties.
Properties
IUPAC Name |
chloro(dimethylphosphoryl)methane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClOP/c1-6(2,5)3-4/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACOMSNNWGXHSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061839 | |
Record name | Phosphine oxide, (chloromethyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638-75-1 | |
Record name | (Chloromethyl)dimethylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine oxide, (chloromethyl)dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine oxide, (chloromethyl)dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine oxide, (chloromethyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (chloromethyl)dimethylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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